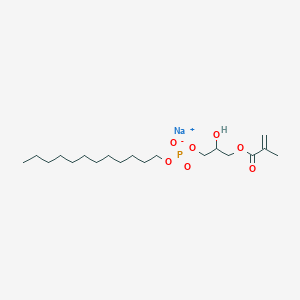
2,4-Dioxo-4-(thiophen-2-yl)butanoic acid
概要
説明
Synthesis Analysis
The synthesis of derivatives related to 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid involves innovative approaches to enhance molecular recognition and pharmacological properties. For instance, Aiello et al. (2016) identified 4-(thiophen-2-yl)butanoic acid as a cyclic substitute in the synthesis of a new class of amides, aiming to investigate molecular recognition against specific targets through docking experiments and molecular dynamics simulations (Aiello et al., 2016).
Molecular Structure Analysis
The molecular structure of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid and its derivatives is crucial for their function and application. The compound's structure has been studied in detail to understand its interaction with biological receptors and its potential use in various applications, including pharmacology and materials science.
Chemical Reactions and Properties
This compound's reactivity and chemical properties are significant for its potential applications. Studies have explored its chemical behavior, including reactions that modify its structure or enhance its properties for specific applications.
Physical Properties Analysis
The physical properties of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid, such as solubility, melting point, and crystallinity, are essential for its application in different fields. These properties are influenced by the compound's molecular structure and can affect its functionality and effectiveness in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are vital for understanding how 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid can be utilized in research and industrial applications. Investigations into these properties help in the development of new materials and pharmaceuticals.
科学的研究の応用
Pharmaceutical Applications:
- Compounds such as methyl esters of related acids can identify biologically important thiols in pharmaceutical formulations, aiding in fluorescent detection and separation (Gatti et al., 1990).
- Esthers of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids show potential as analgesic, neuroleptic, diuretic, and anti-inflammatory agents (Salionov, 2015).
- Novel indole-based oxadiazole scaffolds with related structures exhibit potent urease inhibitory potential, suggesting their use in drug design programs (Nazir et al., 2018).
Material Science and Electrochemistry:
- Synthesized polymers of octanoic acid 2-thiophen-3-yl-ethyl ester exhibit electrochromic properties, allowing color changes between yellow and blue, useful in various electronic applications (Camurlu et al., 2005).
- Electroactive phenol-based polymers related to this compound show promising properties for diverse applications, including electronic devices (Kaya & Aydın, 2012).
Chemistry and Photoreactions:
- UV-vis irradiation of related compounds can lead to interesting photoreactions, which have implications in organic chemistry and photophysics (Resendiz et al., 2008).
Solar Energy Applications:
- Organic sensitizers with structures related to 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid have been engineered for high-efficiency dye-sensitized solar cells (Hagberg et al., 2008; Kim et al., 2006).
Biochemistry and Molecular Biology:
- DNA hybridization electrochemical sensors using conducting polymers related to this compound have been developed, indicating potential in genetic analysis and biosensing (Cha et al., 2003).
Safety And Hazards
- Toxicity : While toxicity data are limited, handle this compound with caution.
- Irritant : It may cause skin or eye irritation.
- Environmental Impact : Dispose of it properly to prevent environmental contamination.
将来の方向性
Researchers should explore the compound’s potential applications in drug discovery, materials science, and organic synthesis. Investigating its biological targets and developing derivatives with improved properties could pave the way for exciting advancements.
特性
IUPAC Name |
2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRKICQKTVHQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378011 | |
| Record name | 2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-4-(thiophen-2-yl)butanoic acid | |
CAS RN |
105356-57-8 | |
| Record name | 2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)





